(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide
Description
(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide is a secondary amine salt featuring two benzyl substituents: a 3,4-dimethoxybenzyl group and a 4-methylbenzyl group. Its structure combines electron-rich aromatic systems (dimethoxy and methyl groups), which may influence solubility, stability, and receptor-binding properties .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.BrH/c1-13-4-6-14(7-5-13)11-18-12-15-8-9-16(19-2)17(10-15)20-3;/h4-10,18H,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQYGDBXIFPWDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OC)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide typically involves the reaction of 3,4-dimethoxybenzylamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical reactions, including:
- Substitution Reactions : The compound can undergo nucleophilic substitution, making it useful for synthesizing more complex molecules.
- Reactivity : The presence of methoxy groups enhances its reactivity in electrophilic aromatic substitution reactions.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Substitution | Sodium hydroxide | Substituted derivatives |
| Oxidation | Potassium permanganate | Ketones or carboxylic acids |
| Reduction | Lithium aluminum hydride | Amines or alcohols |
Biology
In biological research, this compound has been investigated for its potential effects on various cellular processes:
- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It has shown promise in modulating receptor activity, which could lead to therapeutic applications.
Case Study: Enzyme Interaction
A recent study explored the interaction of this compound with a particular enzyme involved in inflammation. The results indicated a significant reduction in enzyme activity, suggesting potential anti-inflammatory properties.
Medicine
The therapeutic potential of this compound is under investigation for various medical applications:
- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in vitro.
- Neuroprotective Properties : Research is ongoing to evaluate its effects on neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of methoxy groups on the benzyl rings significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
- Positional Isomerism : The 3,4-dimethoxy configuration (target compound) provides distinct electronic effects compared to 2,3-dimethoxy analogs (e.g., ). The 3,4-substitution may enhance hydrogen-bonding capacity due to proximity of methoxy groups .
- Counterion Effects : Hydrobromide salts (target compound) generally exhibit higher solubility in polar solvents compared to hydrochloride analogs (e.g., ), though specific data is lacking in the evidence.
Cholinesterase Inhibition
- Compound 9e (6-chloro-N-(3,4-dimethoxybenzyl)-tetrahydroacridin-9-amine): Exhibits dual AChE/BuChE inhibition (AChE IC₅₀ = 0.8 μM; BuChE IC₅₀ = 1.4 μM) and amyloid aggregation inhibition (75.7% at 25 μM). The 3,4-dimethoxybenzyl group enhances binding to cholinesterase active sites via hydrophobic and polar interactions .
- Quinazoline Derivatives (e.g., N4-(3,4-dimethoxyphenethyl)quinazoline-2,4-diamine): Demonstrated AChE IC₅₀ = 2.5 μM, attributed to the 3,4-dimethoxy group's role in stabilizing enzyme-ligand complexes .
Dopaminergic Activity
- 3,4-Dihydroxybenzylamine Hydrobromide: A dopamine analog with high receptor affinity.
Data Table: Comparative Overview of Key Compounds
Biological Activity
(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting its biological effects, mechanisms of action, and therapeutic applications.
- Molecular Formula : C15H23BrN2O2
- Molecular Weight : 330.27 g/mol
- CAS Number : 1609404-24-1
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, leading to potential effects on mood regulation and cognitive functions. The compound's structure allows for specific binding affinities that influence its pharmacological effects.
1. Neuropharmacological Effects
Research indicates that derivatives of benzylamine compounds can exhibit significant neuropharmacological activities. For instance, studies have shown that modifications in the benzyl structure can enhance binding affinity to serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are involved in mood disorders .
2. Antidepressant Potential
The compound's ability to modulate serotonin receptor activity suggests potential antidepressant properties. In vivo studies have demonstrated that related compounds can produce antidepressant-like effects in animal models, indicating the need for further exploration of this compound in this context .
3. Antitumor Activity
There is emerging evidence suggesting that certain benzylamine derivatives possess antitumor properties. The mechanism may involve the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest. Further studies are necessary to clarify the specific pathways affected by this compound .
Case Studies
Several case studies have explored the biological activities of related compounds:
- Study on Antidepressant Effects : A study demonstrated that a similar compound exhibited significant reduction in depressive-like behavior in rodent models when administered at specific dosages .
- Antitumor Mechanism Investigation : Research indicated that a benzylamine derivative could inhibit tumor growth in vitro by inducing apoptosis in cancer cells through caspase activation .
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential antidepressant, antitumor | Modulation of serotonin receptors |
| N-benzyl derivatives | Antidepressant | Serotonin receptor binding |
| Other benzylamine analogs | Antitumor | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3,4-dimethoxybenzyl)(4-methylbenzyl)amine hydrobromide?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical approach involves:
Benzylation : Reacting 3,4-dimethoxybenzyl chloride with 4-methylbenzylamine in a polar aprotic solvent (e.g., DMF or THF) under reflux, often with a base like triethylamine to neutralize HBr .
Salt Formation : Treating the free amine with hydrobromic acid (HBr) in ethanol to precipitate the hydrobromide salt.
- Characterization : Confirm purity via H/C NMR (e.g., δ ~3.8 ppm for methoxy groups, aromatic protons at 6.5–7.2 ppm) and HPLC (≥95% purity) .
Q. How is this compound characterized for structural validation?
- Methodological Answer :
- Spectroscopy : H NMR (aromatic and methoxy protons), C NMR (quaternary carbons in benzyl groups), and FT-IR (N-H stretch ~3300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z calculated for CHNOBr).
- Elemental Analysis : Verify Br content (~22-24% by weight).
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer :
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., leukemia, hepatocarcinoma) at concentrations 1–100 µM, with cisplatin as a positive control .
- Dose-Response Curves : Calculate IC values across 48–72 hours.
- Selectivity : Compare toxicity in normal cells (e.g., HEK293) to assess therapeutic index.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified benzyl groups (e.g., 3,4-dihydroxybenzyl, 4-fluorobenzyl) and compare bioactivity .
- Activity Mapping : Test analogs in parallel cytotoxicity assays (Table 1).
| Substituent on Benzyl Groups | IC (µM) in Leukemia Cells | Selectivity Index (Normal vs. Cancer) |
|---|---|---|
| 3,4-Dimethoxy + 4-Methyl | 5.2 ± 0.3 | 8.7 |
| 3,4-Dihydroxy + 4-Methyl | 12.4 ± 1.1 | 3.2 |
| 3,4-Dimethoxy + 4-Fluoro | 7.8 ± 0.6 | 6.1 |
- Mechanistic Probes : Use fluorescent tags (e.g., BODIPY) to study cellular uptake via confocal microscopy .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer :
- Standardized Protocols : Ensure consistent cell lines (e.g., Jurkat vs. K562 leukemia), serum concentrations (e.g., 10% FBS), and incubation times (48 vs. 72 hours) .
- Metabolic Stability : Test compound stability in cell culture media (e.g., LC-MS to detect degradation products).
- Batch Reproducibility : Compare results across ≥3 independent syntheses to rule out impurity effects .
Q. What strategies optimize purification of intermediates during synthesis?
- Methodological Answer :
- Adsorption Studies : Use activated carbon impregnated with SiO nanoparticles (Freundlich isotherm: R = 0.979–0.992) to remove hydrophobic byproducts .
- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in HO/MeCN).
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, VEGFR) or ion channels (e.g., SKCa) using fluorescence polarization .
- Apoptosis Markers : Measure caspase-3/7 activation via luminescent assays.
- Transcriptomics : RNA-seq on treated cells to identify dysregulated pathways (e.g., p53, MAPK).
Key Considerations for Experimental Design
- Control Experiments : Include vehicle (DMSO) and reference compounds (e.g., doxorubicin for cytotoxicity).
- Data Reproducibility : Use ≥3 biological replicates and report standard deviations.
- Ethical Compliance : Follow institutional guidelines for cell line authentication and animal studies (if applicable).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
